2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
CAS No.: 301337-80-4
Cat. No.: VC4326596
Molecular Formula: C11H9N3O5S2
Molecular Weight: 327.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301337-80-4 |
|---|---|
| Molecular Formula | C11H9N3O5S2 |
| Molecular Weight | 327.33 |
| IUPAC Name | 2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
| Standard InChI | InChI=1S/C11H9N3O5S2/c12-20(16,17)7-4-8(21(13,18)19)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)(H2,12,16,17)(H2,13,18,19) |
| Standard InChI Key | SSMUPGOKLKRIDQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)N)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a benzo[cd]indole system, a polycyclic aromatic hydrocarbon fused with a pyrrole ring. The 2-oxo group introduces a ketone functionality, while the 6- and 8-positions are substituted with sulfonamide groups (). This arrangement confers distinct electronic and steric properties, influencing both reactivity and biological interactions.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. For example, the -NMR spectrum of analogous sulfonamide derivatives reveals aromatic proton resonances between 7.2–8.5 ppm and sulfonamide NH signals near 10.5 ppm . High-resolution MS typically shows a molecular ion peak at m/z 327.33, consistent with the molecular formula.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.33 g/mol |
| IUPAC Name | 2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
| Key Functional Groups | Ketone, sulfonamide |
Synthetic Routes
Synthesis typically involves multi-step reactions starting from naphthalic anhydride or substituted indole precursors. A representative pathway includes:
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Sulfonation: Treatment of 2-oxo-1,2-dihydrobenzo[cd]indole with chlorosulfonic acid introduces sulfonic acid groups at positions 6 and 8 .
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Amidation: Reaction with ammonia or amines converts sulfonic acid groups to sulfonamides.
Optimization of reaction conditions (e.g., temperature, solvent) is crucial for improving yields. For instance, using dimethylformamide (DMF) as a solvent and triethylamine as a base enhances sulfonamide formation efficiency .
Biological Activity and Mechanism of Action
TNF-α Inhibition
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives exhibit potent TNF-α inhibitory activity. In cell-based assays, compound 4e (a structural analog) demonstrated an IC of 3 μM, representing a 14-fold improvement over earlier leads . The mechanism involves direct binding to TNF-α, disrupting its interaction with the TNF receptor (TNFR1/2) .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Sulfonamide Positioning: Dual sulfonamide groups at 6 and 8 enhance binding affinity compared to monosubstituted analogs.
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Aromatic Rigidity: The benzo[cd]indole core stabilizes interactions with hydrophobic pockets in TNF-α .
| Compound | IC (μM) | Structural Modifications |
|---|---|---|
| EJMC-1 | 42 | Monosulfonamide at position 6 |
| S10 | 14 | Phenyl substitution at sulfonamide |
| 4e | 3 | Tetrahydronaphthalenyl substitution |
Pharmacological Applications
Anti-Inflammatory Therapeutics
By inhibiting TNF-α, this compound holds promise for treating rheumatoid arthritis, inflammatory bowel disease, and psoriasis . Preclinical studies show reduced cytokine production in murine models, though in vivo efficacy data remain limited .
Oncology
Emerging evidence suggests synergistic effects with checkpoint inhibitors in cancer immunotherapy. The compound’s ability to modulate TNF-α signaling may enhance antitumor immune responses.
Comparative Analysis with Analogous Compounds
Monosulfonamide Derivatives
Removing one sulfonamide group (e.g., N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) reduces TNF-α inhibitory activity by >50%, underscoring the importance of dual substitution .
Substituent Effects
Bulky substituents on the sulfonamide nitrogen (e.g., tetrahydronaphthalenyl in 4e) improve binding affinity by filling hydrophobic pockets in TNF-α .
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